molecular formula C9H13NS B12960861 Cyclobutyl(thiophen-2-yl)methanamine

Cyclobutyl(thiophen-2-yl)methanamine

Cat. No.: B12960861
M. Wt: 167.27 g/mol
InChI Key: MAFRVEQQHSVTGU-UHFFFAOYSA-N
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Description

Cyclobutyl(thiophen-2-yl)methanamine is an organic compound with the molecular formula C9H13NS It consists of a cyclobutyl group attached to a thiophene ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(thiophen-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(thiophen-2-yl)methanamine undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and other substitution reagents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclobutyl(thiophen-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclobutyl(thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Cyclobutyl(thiophen-2-yl)methanamine can be compared with other similar compounds, such as:

  • Thiophene Derivatives: : Compounds like 2-aminothiophene and 2-thiophenemethanamine share structural similarities but differ in their functional groups and reactivity.

  • Cyclobutyl Compounds: : Cyclobutylamine and cyclobutylmethanol are similar in having the cyclobutyl group but differ in their functional groups attached to the cyclobutyl ring.

  • Methanamine Derivatives: : Compounds like benzylamine and phenethylamine have similar amine groups but differ in their aromatic ring structures.

The uniqueness of this compound lies in its combination of the cyclobutyl, thiophene, and methanamine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

cyclobutyl(thiophen-2-yl)methanamine

InChI

InChI=1S/C9H13NS/c10-9(7-3-1-4-7)8-5-2-6-11-8/h2,5-7,9H,1,3-4,10H2

InChI Key

MAFRVEQQHSVTGU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=CC=CS2)N

Origin of Product

United States

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